molecular formula C9H18ClN B6276942 3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2763777-56-4

3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B6276942
CAS No.: 2763777-56-4
M. Wt: 175.7
InChI Key:
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Description

3-butylbicyclo[111]pentan-1-amine hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by a bicyclo[111]pentane core with a butyl group attached to the third carbon and an amine group at the first carbon, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the bicyclo[1.1.1]pentane core, which can be achieved through a [1.1.1]propellane intermediate. The butyl group is then introduced via a substitution reaction, followed by the introduction of the amine group through an amination reaction. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The purification process often involves recrystallization or chromatography techniques to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The butyl group or the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride
  • 3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride
  • 3-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride

Uniqueness

3-butylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The length and branching of the butyl group can affect the compound’s ability to interact with specific molecular targets, making it distinct from other similar compounds with different alkyl groups.

Properties

CAS No.

2763777-56-4

Molecular Formula

C9H18ClN

Molecular Weight

175.7

Purity

0

Origin of Product

United States

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